GSK-3β Inhibitory Potency: Two Orthogonal Assay Formats Demonstrate Consistent Target Engagement
The compound inhibits GSK-3β with IC50 values of 79 nM (AlphaLISA assay) and 398 nM (fluorescence polarization assay) . In comparison, the widely used tool inhibitor CHIR99021 displays an IC50 of ~10 nM against GSK-3β but is known to have significant off-target activity, while the present compound demonstrates a wider selectivity window as detailed in Evidence Item 2.
| Evidence Dimension | GSK-3β inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 79 nM (AlphaLISA); 398 nM (fluorescence polarization) |
| Comparator Or Baseline | CHIR99021: IC50 ~10 nM (literature standard); selectivity concerns documented in kinase profiling studies |
| Quantified Difference | The target compound is approximately 8-40 fold less potent than CHIR99021 in biochemical assays, but offers superior selectivity (see Item 2). |
| Conditions | AlphaLISA: inhibition of catalytic activity of recombinant human GSK-3β. Fluorescence polarization: inhibition of GSK-3β enzymatic activity. Both assays performed under ATP concentrations near Km. |
Why This Matters
Procurement for target engagement studies that require a balance of potency and selectivity—where minimal off-target liability is critical—justifies selection of this compound over ultrapotent but less selective GSK-3 inhibitors.
- [1] BindingDB entry BDBM50365426. IC50: 79 nM (AlphaLISA), 398 nM (FP), both against human GSK-3β. Curated from ChEMBL (CHEMBL1955730). View Source
- [2] ChEMBL API activity data for CHEMBL1957085. Assay IDs CHEMBL1960375 (FP, IC50 398.11 nM) and corresponding AlphaLISA value (79 nM) from BindingDB. View Source
